N-(4-bromophenyl)-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(4-bromophenyl)-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide is a triazolopyrimidine-based acetamide derivative characterized by a 4-bromophenyl acetamide moiety and a 4-methylphenyl substituent on the triazolo[4,5-d]pyrimidin-7-one core. The bromophenyl and methylphenyl groups confer distinct electronic and steric properties, influencing its reactivity, solubility, and biological interactions .
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[3-(4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2/c1-12-2-8-15(9-3-12)26-18-17(23-24-26)19(28)25(11-21-18)10-16(27)22-14-6-4-13(20)5-7-14/h2-9,11H,10H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUHHXXBJISQPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Br)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[3-(4-methylphenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]acetamide (CAS Number: 863018-95-5) is a synthetic compound that belongs to the class of triazolopyrimidine derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 439.3 g/mol. The structure features a brominated phenyl group and a triazolopyrimidine moiety that is crucial for its biological activity.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
-
Antimicrobial Activity :
- A study evaluated the antibacterial and antifungal properties of related triazolopyrimidine derivatives. Compounds demonstrated moderate to good activity against various bacterial strains and fungi using the microbroth dilution method. Notably, some derivatives were effective against Mycobacterium tuberculosis and phytopathogenic bacteria such as Xanthomonas oryzae .
- Anticancer Potential :
Antimicrobial Studies
A comprehensive evaluation was conducted on the synthesized triazolopyrimidine derivatives for their antimicrobial efficacy. The results are summarized in Table 1.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Staphylococcus aureus | 32 µg/mL |
| 2 | Escherichia coli | 16 µg/mL |
| 3 | Candida albicans | 64 µg/mL |
| 4 | Mycobacterium tuberculosis | 8 µg/mL |
Note: The MIC values indicate the lowest concentration of the compound that inhibits microbial growth.
Case Studies
In one significant case study involving a series of synthesized triazolopyrimidine derivatives:
- Objective : To assess the antimicrobial activity against common pathogens.
- Methodology : The compounds were tested using both disc diffusion and broth microdilution methods.
- Findings : Several compounds exhibited potent inhibitory effects against Gram-positive and Gram-negative bacteria. The most effective compound showed an MIC comparable to conventional antibiotics .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The triazolopyrimidine scaffold is shared among several derivatives, with variations in substituents leading to differences in physicochemical and pharmacological profiles. Key analogs include:
Table 1: Structural Analogues of the Target Compound
Key Observations :
- The target compound features a bromophenyl acetamide group, which enhances electron-withdrawing effects compared to fluorobenzyl or chlorophenylmethyl groups .
- Substitution at R₁ (4-methylphenyl vs. benzyl) impacts steric bulk and lipophilicity. Benzyl groups (as in ) increase hydrophobicity, while methylphenyl retains moderate solubility .
Spectroscopic Characterization
NMR spectroscopy is critical for structural elucidation. Key differences in chemical shifts highlight substituent effects.
Table 3: Selected ¹H NMR Chemical Shifts (ppm) Comparison
Physicochemical and ADMET Properties
Substituents influence log P, solubility, and bioavailability.
Table 4: Predicted ADMET Properties*
| Compound | log P | Solubility (mg/mL) | CYP2D6 Inhibition | Reference |
|---|---|---|---|---|
| Target Compound | 2.8 | 0.12 | Moderate | |
| 2.5 | 0.25 | Low | ||
| 3.4 | 0.08 | High |
*Calculated using equation (4) from , accounting for diverse substituents.
Key Findings :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
